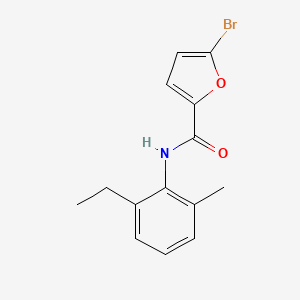
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile, also known as QS11, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. QS11 has been shown to have anticancer properties and is believed to act by inhibiting the activity of a protein called RalGDS, which is involved in the growth and spread of cancer cells.
Mécanisme D'action
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile is believed to act by inhibiting the activity of RalGDS, a protein that is involved in the growth and spread of cancer cells. By inhibiting RalGDS, 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile is thought to block the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has been shown to have other biochemical and physiological effects. For example, 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile is its potential as a tool for cancer research. The molecule has been shown to be effective in inhibiting the growth and spread of cancer cells in vitro and in vivo, making it a promising candidate for further study. However, there are also limitations to the use of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile in lab experiments. For example, the molecule can be difficult to synthesize and requires specialized equipment and expertise. In addition, the molecule may not be effective in all types of cancer cells, and more research is needed to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile. One area of interest is the development of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile-based therapies for cancer treatment. Another potential direction is the use of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile as a tool for studying the role of RalGDS and other proteins in cancer cell growth and metastasis. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile, and how these effects may be harnessed for therapeutic purposes.
Méthodes De Synthèse
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The process has been described in detail in several scientific publications.
Applications De Recherche Scientifique
2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has been the subject of numerous scientific studies, with a focus on its potential applications in cancer research. The molecule has been shown to have anticancer properties in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. 2-(phenylsulfonyl)-3-(2-quinoxalinyl)acrylonitrile has also been shown to be effective in inhibiting the growth and spread of cancer cells in animal models.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-quinoxalin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-11-15(23(21,22)14-6-2-1-3-7-14)10-13-12-19-16-8-4-5-9-17(16)20-13/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJCUHZQBCRYRM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=NC3=CC=CC=C3N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=NC3=CC=CC=C3N=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-(quinoxalin-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)


![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)


![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)


![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)